![molecular formula C13H17NO4S B8018707 Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate](/img/structure/B8018707.png)
Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate is an organic compound with a complex structure that includes a dimethylcarbamoylsulfanyl group and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylcarbamoylsulfanyl)-2-methylphenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate exerts its effects involves interactions with specific molecular targets. The dimethylcarbamoylsulfanyl group can interact with enzymes, potentially inhibiting their activity. The phenoxy group may also play a role in binding to proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(methylcarbamoylsulfanyl)-2-methylphenoxy]acetate
- Methyl 2-[4-(ethylcarbamoylsulfanyl)-2-methylphenoxy]acetate
- Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-ethylphenoxy]acetate
Uniqueness
Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-9-7-10(19-13(16)14(2)3)5-6-11(9)18-8-12(15)17-4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJOXQLAOFLRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC(=O)N(C)C)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-benzodioxole-4-carboxylic acid](/img/structure/B8018624.png)
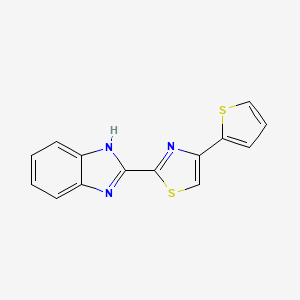
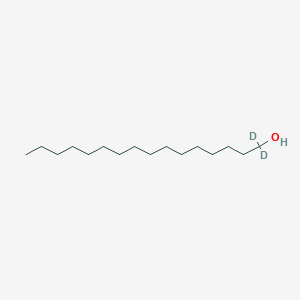
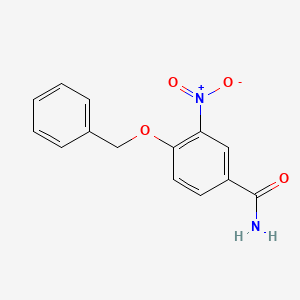
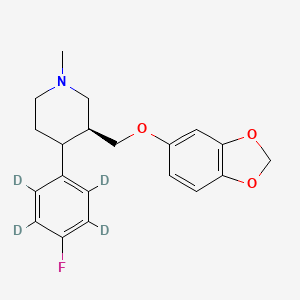
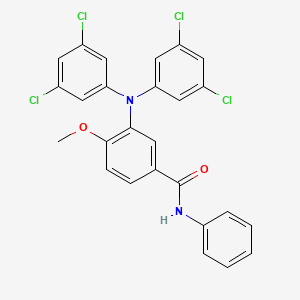

![N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide](/img/structure/B8018664.png)
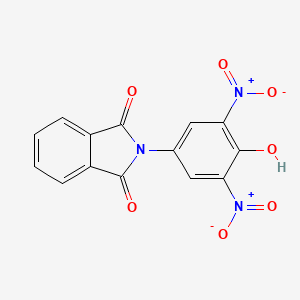
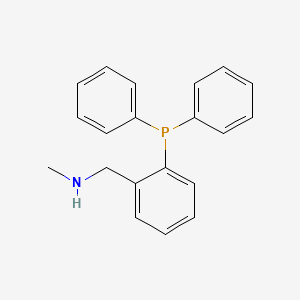
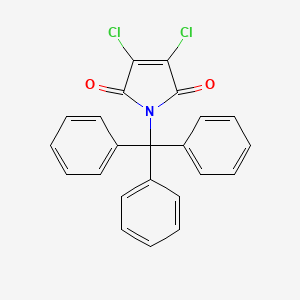
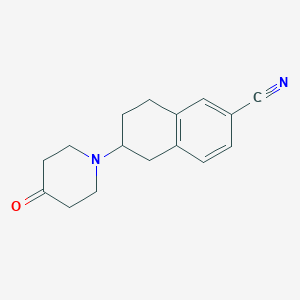
![6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B8018720.png)
![2-amino-5-benzylsulfanyl-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B8018738.png)
